Dihydrotachysterol

Content Navigation

In renal-impaired models, vitamin D2/D3 require toxic doses due to absent renal 1α-hydroxylase. Dihydrotachysterol solves this via pseudo-1α-hydroxy geometry, activated solely by hepatic 25-hydroxylation. Key benefits: • Sustained calcemic effect (half-life 10-13 h) vs. calcitriol (3-6 h), reducing dose frequency. • Maintains calcium mobilization in nephrectomized/CKD animals without renal conversion. • Sourced as API or reference standard; consistent purity for pharmacokinetic studies. Order now for global delivery.

CAS Number

Product Name

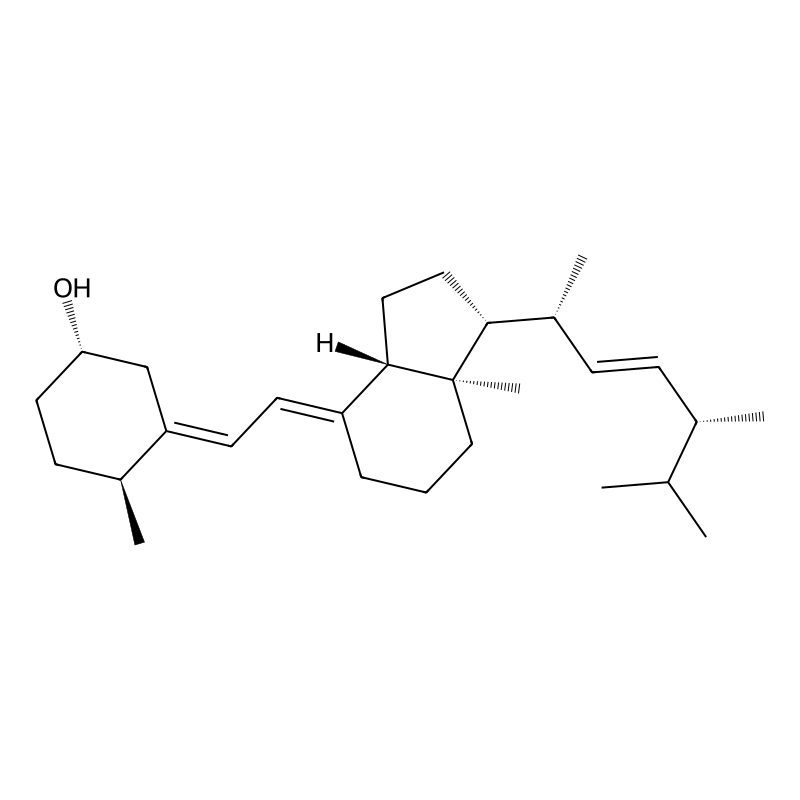

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS

1.25e-04 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Dihydrotachysterol (DHT) is a highly specialized synthetic vitamin D analog characterized by a distinct A-ring rotation that positions its C-3 hydroxyl group in a pseudo-1-alpha orientation [1]. This structural modification allows DHT to bypass the need for renal 1-alpha-hydroxylation, requiring only hepatic 25-hydroxylation to become biologically active[2]. In procurement and formulation contexts, DHT is primarily sourced as a reference standard or active pharmaceutical ingredient (API) for in vivo models of hypoparathyroidism and chronic kidney disease, where it offers an intermediate pharmacokinetic profile that bridges the gap between the rapid volatility of calcitriol and the extreme biological persistence of standard ergocalciferol[3].

Research Fit

Substituting Dihydrotachysterol with generic in-class alternatives fundamentally alters experimental and therapeutic baselines. Replacing DHT with standard ergocalciferol (Vitamin D2) or cholecalciferol (Vitamin D3) fails in models of renal impairment, as these parent compounds strictly require renal 1-alpha-hydroxylase for activation, necessitating massive, toxic doses to achieve calcemic effects [1]. Conversely, substituting DHT with calcitriol introduces severe volatility; calcitriol's extremely short half-life (3-6 hours) requires frequent dosing and creates rapid spikes in serum calcium, whereas DHT provides a smoother, sustained calcemic response due to its 10-13 hour half-life [2]. For researchers requiring stable, intermediate-duration calcium mobilization without renal dependency, DHT is structurally and functionally non-interchangeable [3].

Substitution Risk

Elimination Half-Life and Washout Period

Dihydrotachysterol offers a highly specific intermediate pharmacokinetic profile compared to fully active calcitriol. While calcitriol clears rapidly with a half-life of 3-6 hours and an offset of 2-3 days, DHT maintains a half-life of 10-13 hours and an offset of 7-21 days [1]. This allows for less frequent dosing and smoother calcium regulation in chronic models, preventing the rapid hypercalcemic spikes associated with calcitriol administration [2].

| Evidence Dimension | Elimination half-life and offset of action |

| Target Compound Data | DHT (Half-life: 10-13 hours; Offset: 7-21 days) |

| Comparator Or Baseline | Calcitriol (Half-life: 3-6 hours; Offset: 2-3 days) |

| Quantified Difference | DHT extends half-life by ~2-3x and offset duration by ~3-7x compared to calcitriol. |

| Conditions | In vivo pharmacokinetic tracking of active vitamin D metabolites. |

Enables researchers to formulate sustained-release or less frequently dosed treatments for chronic hypocalcemia without the extreme volatility of calcitriol.

Renal Enzyme Independence

Unlike ergocalciferol and cholecalciferol, which require sequential hydroxylation in both the liver and kidneys, DHT's distinct sterol geometry acts as a pseudo-1-alpha-hydroxyl group [1]. This structural feature means DHT only requires hepatic 25-hydroxylation to bind the Vitamin D Receptor (VDR), completely bypassing the renal 1-alpha-hydroxylase enzyme [2].

| Evidence Dimension | Requirement for renal 1-alpha-hydroxylation |

| Target Compound Data | DHT (Bypasses renal activation; requires only hepatic 25-hydroxylation) |

| Comparator Or Baseline | Ergocalciferol / Cholecalciferol (Strictly requires renal 1-alpha-hydroxylation for VDR activation) |

| Quantified Difference | 100% independence from renal 1-alpha-hydroxylase for DHT vs. absolute dependence for standard Vitamin D. |

| Conditions | Metabolic pathway analysis in renal-impaired or hypoparathyroid models. |

Critical for selecting a precursor in models of chronic kidney disease (CKD) where endogenous renal hydroxylation is compromised.

Calcemic Potency and Dosing Efficiency

In the absence of parathyroid hormone, standard cholecalciferol requires massive pharmacological doses (up to 200,000 IU/day) to force calcium mobilization, leading to severe fat-tissue accumulation [1]. DHT is approximately 3 times more potent than cholecalciferol in these environments, allowing for a standard effective dose of 0.2 to 1.0 mg/day [2]. This significantly reduces the total mass of API required in formulations while mitigating long-term lipid accumulation risks [3].

| Evidence Dimension | Relative calcemic potency and typical daily dose |

| Target Compound Data | DHT (Typical dose: 0.2 - 1.0 mg/day; ~3x more potent) |

| Comparator Or Baseline | Cholecalciferol (Typical dose: 25,000 - 200,000 IU/day in hypoparathyroidism) |

| Quantified Difference | DHT requires significantly lower mass dosing and exhibits ~3x greater potency than cholecalciferol. |

| Conditions | Clinical and in vivo dosing for hypoparathyroidism maintenance. |

Reduces the required API load in solid dosage forms and minimizes the risk of prolonged toxicity from fat-soluble accumulation.

CKD and Osteodystrophy Models

Because DHT bypasses the need for renal 1-alpha-hydroxylation, it is an ideal active compound for studying bone metabolism, calcium homeostasis, and secondary hyperparathyroidism in nephrectomized or CKD animal models where endogenous calcitriol synthesis is absent[1].

Intermediate-Acting Hypocalcemia Formulation

Formulators developing treatments for chronic hypoparathyroidism can utilize DHT to achieve a stable, intermediate pharmacokinetic profile. Its 10-13 hour half-life provides smoother calcium regulation than the rapid 3-6 hour half-life of calcitriol, reducing the frequency of dosing required in experimental or clinical protocols [2].

Vitamin D Receptor SAR Studies

DHT serves as a critical reference ligand in structural biology and chemoinformatics. Its distinct sterol geometry and pseudo-1-alpha-hydroxyl configuration make it a necessary benchmark for evaluating how non-standard analogs bind to and activate the Vitamin D Receptor (VDR) [3].

Application Fit Matrix

Physical Description

Color/Form

COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 10 (est)

Odor

Appearance

Melting Point

126 °C

Storage

UNII

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION (VET): Calcium regulator used in veterinary medicine to treat hypercalcemia.

Dihydrotachysterol is indicated ... for treatment of chronic and latent forms of post operative tetany and idiopathic tetany. /Included in US product labeling/

Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduce elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC02 - Dihydrotachysterol

Mechanism of Action

Elevates serum calcium concentration by increasing intestinal absorption of calcium & possibly by enhancing urinary excretion of inorganic phosphate... /drug-induced/ phosphaturia may be ... due to increased serum calcium level and its effect on phosphate clearance by kidneys.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

...Major path of elimination of dihydrotachysterol & its metabolites is probably secretion into bile & excretion in feces ... dihydrotachysterol /is also/ excreted in breast milk ...

Duration of action: following oral administration: Up to 9 weeks.

The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/

For more Absorption, Distribution and Excretion (Complete) data for DIHYDROTACHYSTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

High specific radioactivity (14)C- and (3)H-labeled dihydrotachysterol were prepared and their metabolites studied in rachitic chicks and rats. 20% dihydrotachysterol was excreted in the bile in the first 24 hours, about 50% as a carboxylic acid derivative. No hydroxylation at C-1 was observed, although polar metabolites were detected in all tissues. Larger proportions of the parent steroid and its 25-OH derivative were detected in tissues compared with cholecalciferol but no single metabolite was detected at the intracellular site of action of cholecalciferol.

Wikipedia

Drug Warnings

Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/

Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/

Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Biological Half Life

Use Classification

Methods of Manufacturing

v. Werder, US PATENT 2228491 (1941 TO Winthrop)

Calciferol (activated ergosterol) is dissolved in suitable organic solvent & subjected to catalytic hydrogenation until proper amount of hydrogen has reacted.

General Manufacturing Information

Dihydrotachysterol (DHT) is analog of vitamin D that may be regarded as reduction product of either vitamin D2 (DHT2) or vitamin D3 (DHT3). DHT is about 1/450 as active as vitamin D in usual antirachitic assay, but at high doses it is much more effective than high doses of vitamin D in mobilizing calcium from bone.

Dihydrotachysterol or vitamin D2, both at 10-50 mg/L, increased production of adventitious roots in herbaceous cuttings of populus tremula (aspen) by approximately 60 and 100%, respectively.

Analytic Laboratory Methods

PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.

Analyte: dihydrotachysterol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: dihydrotachysterol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DIHYDROTACHYSTEROL (11 total), please visit the HSDB record page.

Interactions

Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/

Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/

Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/

For more Interactions (Complete) data for DIHYDROTACHYSTEROL (6 total), please visit the HSDB record page.

2: Quack I, Zwernemann C, Weiner SM, Sellin L, Henning BF, Waldherr R, Büchner NJ, Stegbauer J, Vonend O, Rump LC. Dihydrotachysterol therapy for hypoparathyroidism: consequences of inadequate monitoring. Five cases and a review. Exp Clin Endocrinol Diabetes. 2005 Jul;113(7):376-80. Review. PubMed PMID: 16025398.

3: Kaiser W, Mampel E. [New viewpoints on the therapy and prevention of renal osteopathy]. Z Gesamte Inn Med. 1977 Jun 15;32(12):254-9. Review. German. PubMed PMID: 333796.

4: NORDIO S, ANTENER I. [RICKETS. METABOLIC, NOSOLOGICAL, PREVENTIVE AND THERAPEUTIC PROBLEMS]. Minerva Pediatr. 1963 Aug 25;15:849-90. Review. Italian. PubMed PMID: 14087868.

5: PRIORESCHI P. EXPERIMENTAL CARDIAC NECROSIS. Biochem Clin. 1963;2:149-57. Review. PubMed PMID: 14095768.

6: SELYE H. CALCIPHYLAXIS. Marquette Med Rev. 1964 Jan;30:2-9. Review. PubMed PMID: 14119600.

7: Bosch R, Thijssen JH, Duursma SA. Action and metabolism of dihydrotachysterol2. J Steroid Biochem. 1987;27(4-6):829-36. Review. PubMed PMID: 3320562.

8: Haas HG, Dambacher MA, Guncaga J. [Hypo and hypercalcemia as an emergency]. Klin Wochenschr. 1975 May 15;53(10):451-9. Review. German. PubMed PMID: 1104994.

9: Kleeman CR, Massry SG, Coburn JW. The clinical physiology of calcium homeostasis, parathyroid hormone, and calcitonin. II. Calif Med. 1971 Apr;114(4):19-30. Review. PubMed PMID: 4927915; PubMed Central PMCID: PMC1501857.

10: Varga E. [Treatment of hypoparathyroidism]. Orv Hetil. 2005 May 15;146(20):1019-20. Review. Hungarian. PubMed PMID: 15945245.

11: Bruyette DS, Feldman EC. Primary hypoparathyroidism in the dog. Report of 15 cases and review of 13 previously reported cases. J Vet Intern Med. 1988 Jan-Mar;2(1):7-14. Review. PubMed PMID: 3065494.

12: van der Spuy ZM, Jacobs HS. Management of endocrine disorders in pregnancy Part I--thyroid and parathyroid disease. Postgrad Med J. 1984 Apr;60(702):245-52. Review. PubMed PMID: 6374643; PubMed Central PMCID: PMC2417828.

13: Anast CS. Parathyroid disorders in children. Pediatr Ann. 1980 Oct;9(10):376-83. Review. PubMed PMID: 7003518.

14: Reeve J. Therapeutic applications of vitamin D analogues. Br Med J. 1979 Oct 13;2(6195):888-90. Review. PubMed PMID: 391320; PubMed Central PMCID: PMC1596737.

15: Harrrison HE, Harrison HC. Rickets then and now. J Pediatr. 1975 Dec;87(6 Pt 2):1144-51. Review. PubMed PMID: 1102648.

16: Avioli LV. The therapeutic approach to hypoparathyroidism. Am J Med. 1974 Jul;57(1):34-42. Review. PubMed PMID: 4601117.

17: Steendijk R. The metabolism of vitamin D; recent developments and their clinical relevance. Neth J Med. 1974;17(3):131-9. Review. PubMed PMID: 4367820.

18: Knowles JA. Breast milk: a source of more than nutrition for the neonate. Clin Toxicol. 1974;7(1):69-82. Review. PubMed PMID: 4135128.

19: Coburn JW, Norman AW. Editorial: Role of the kidney in the metabolism of calciferol (vitamin D). Clin Nephrol. 1973 Sep-Oct;1(5):273-83. Review. PubMed PMID: 4358418.

20: Brickman AS, Norman AW. Treatment of renal osteodystrophy with calciferol (vitamin D) and related steroids. Kidney Int. 1973 Aug;4(2):161-7. Review. PubMed PMID: 4364427.

Explore Compound Types